ethyl (R)-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate
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Overview
Description
Ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound that features both piperidine and succinate moieties. The compound is chiral, possessing multiple stereocenters, which makes it an interesting subject for stereochemical studies. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring followed by the introduction of the benzyl group. The carboxylate and dihydroxysuccinate groups are then added through esterification and hydroxylation reactions, respectively. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals due to its unique chemical properties
Mechanism of Action
The mechanism of action of ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The exact molecular targets and pathways can vary, but they often involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Ethyl ®-2-hydroxy-4-phenylbutanoate: Another chiral compound used in the synthesis of pharmaceuticals.
®-2,3-Dihydroxybutanoic acid: A compound with similar dihydroxysuccinate moiety.
Uniqueness
Ethyl ®-3-benzylpiperidine-1-carboxylate (2S,3S)-2,3-dihydroxysuccinate is unique due to its combination of piperidine and succinate moieties, which confer distinct chemical and biological properties. Its multiple stereocenters also make it a valuable compound for stereochemical studies and applications in asymmetric synthesis.
Properties
Molecular Formula |
C19H27NO8 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;ethyl (3R)-3-benzylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO2.C4H6O6/c1-2-18-15(17)16-10-6-9-14(12-16)11-13-7-4-3-5-8-13;5-1(3(7)8)2(6)4(9)10/h3-5,7-8,14H,2,6,9-12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m10/s1 |
InChI Key |
RZCORPAOZICTCY-FYEOGULHSA-N |
Isomeric SMILES |
CCOC(=O)N1CCC[C@@H](C1)CC2=CC=CC=C2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)CC2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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